molecular formula C10H6ClNO2 B12923309 5-(4-Chlorophenyl)iminofuran-2-one CAS No. 19990-27-3

5-(4-Chlorophenyl)iminofuran-2-one

Cat. No.: B12923309
CAS No.: 19990-27-3
M. Wt: 207.61 g/mol
InChI Key: DOABKVLPQKLQAZ-UHFFFAOYSA-N
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Description

5-((4-Chlorophenyl)imino)furan-2(5H)-one is an organic compound that features a furan ring substituted with a 4-chlorophenyl imino group

Preparation Methods

The synthesis of 5-((4-Chlorophenyl)imino)furan-2(5H)-one typically involves the reaction of 4-chloroaniline with furan-2(5H)-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

5-((4-Chlorophenyl)imino)furan-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the imino group to an amine group, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-((4-Chlorophenyl)imino)furan-2(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-((4-Chlorophenyl)imino)furan-2(5H)-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, affecting their function. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 5-((4-Chlorophenyl)imino)furan-2(5H)-one include:

    5-(4-Chlorophenyl)furan-2-carbaldehyde: This compound has a similar structure but with an aldehyde group instead of an imino group.

    5-(4-Chlorophenyl)isoxazole-3-propionic acid: This compound features an isoxazole ring instead of a furan ring.

    5-(4-Chlorophenyl)oxazole-2-propionic acid: This compound has an oxazole ring and a propionic acid group.

The uniqueness of 5-((4-Chlorophenyl)imino)furan-2(5H)-one lies in its specific combination of a furan ring and an imino group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

19990-27-3

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

5-(4-chlorophenyl)iminofuran-2-one

InChI

InChI=1S/C10H6ClNO2/c11-7-1-3-8(4-2-7)12-9-5-6-10(13)14-9/h1-6H

InChI Key

DOABKVLPQKLQAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C2C=CC(=O)O2)Cl

Origin of Product

United States

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